2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
CAS No.: 16357-59-8
Cat. No.: VC21538172
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16357-59-8 |
---|---|
Molecular Formula | C14H17NO3 |
Molecular Weight | 247.29 g/mol |
IUPAC Name | ethyl 2-ethoxy-2H-quinoline-1-carboxylate |
Standard InChI | InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3 |
Standard InChI Key | GKQLYSROISKDLL-UHFFFAOYSA-N |
SMILES | CCOC1C=CC2=CC=CC=C2N1C(=O)OCC |
Canonical SMILES | CCOC1C=CC2=CC=CC=C2N1C(=O)OCC |
Chemical Structure and Identification
Molecular Identity and Nomenclature
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, identified by CAS number 16357-59-8, is also recognized by its IUPAC name ethyl 2-ethoxy-2H-quinoline-1-carboxylate . The compound contains a quinoline core structure with specific modifications at positions 1 and 2, resulting in its distinct chemical behavior. Its molecular formula is C14H17NO3, corresponding to a molecular weight of 247.29 g/mol .
The structure can be further represented by its various chemical identifiers:
Identifier | Value |
---|---|
InChI | InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3 |
InChI Key | GKQLYSROISKDLL-UHFFFAOYSA-N |
Canonical SMILES | CCOC1C=CC2=CC=CC=C2N1C(=O)OCC |
Structural Features
The molecule features a dihydroquinoline core with ethoxy substituent at position 2 and an ethoxycarbonyl group at position 1. This specific arrangement contributes to the compound's reactivity patterns and applications. The quinoline nucleus provides aromatic stability while the functional groups introduce reactive sites for various chemical transformations.
Physical and Chemical Properties
Physical Characteristics
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline presents as a white to pale yellow crystalline powder with specific physical properties that determine its handling and storage requirements . Its appearance and physical state influence its applications in various research settings.
The compound exhibits the following physical properties:
Property | Value |
---|---|
Melting point | 62-67°C |
Boiling point | 125-128°C (0.1 mmHg) |
Density | 1.1173 (estimated) |
Refractive index | 1.5300 (estimated) |
Flash point | 125-128°C/0.1mm |
Physical form | Crystalline powder |
Color | White to beige |
Chemical Properties
From a chemical perspective, 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline demonstrates notable reactivity that enables its applications in synthetic chemistry . Its chemical behavior is characterized by the following properties:
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Solubility profile: The compound shows slight solubility in organic solvents such as chloroform, ethyl acetate, and methanol, while remaining insoluble in water . This solubility pattern affects its usage in various reaction media.
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Acid-base properties: It exhibits significant basicity with a pKa value of 4.22 for its protonated form, which contributes to its reactivity patterns .
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Stability considerations: The compound is moisture-sensitive and requires storage at 2-8°C to maintain integrity .
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Reactivity: It demonstrates notable reactivity with nucleophiles, particularly in hydrolysis reactions that proceed through the protonated species .
Synthesis and Purification
Synthetic Approaches
The synthesis of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the ethoxy and ethoxycarbonyl functionalities. While specific synthetic routes may vary, common approaches involve controlled reaction conditions to ensure proper formation of the target compound.
Purification Methods
The purification of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline can be achieved through established laboratory techniques. One documented method involves dissolving the compound in chloroform, followed by evaporation to dryness under vacuum . The addition of dry diethyl ether then induces crystallization, allowing for collection of the purified solid after washing with cold diethyl ether and drying under vacuum . This procedure typically yields the compound with a melting point of 63.5-65°C, indicating good purity .
Reaction Mechanisms and Structural Studies
Buffer Interactions
Investigations into buffer interactions have revealed that both acetate and amine buffers (e.g., trifluoroethylamine) react with 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline through similar mechanisms . These reactions involve interaction between the protonated form of the compound and either acetate ions or free amine, resulting in reaction-rate–pH profiles that exhibit a characteristic "bell-shaped" pattern .
Crystallographic Analysis
Crystallographic studies have provided detailed structural information about 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline. The compound crystallizes in a monoclinic system belonging to the space group P21/n, with four molecules per unit cell . The unit cell dimensions have been determined as:
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a = 12.608(2) Å
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b = 7.644(1) Å
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c = 13.374(2) Å
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β = 99.06(2)°
This crystal structure was determined using direct methods from four-circle diffractometer data and refined to a final R value of 5.47% from 1,490 observed reflections . These crystallographic details provide valuable insights into the three-dimensional arrangement of the molecule, which can inform understanding of its reactivity and intermolecular interactions.
Applications in Research and Industry
Pharmaceutical Applications
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders . Its unique structure allows for molecular modifications that can enhance biological activity in resulting pharmaceutical agents. The compound's effectiveness in forming amide bonds with minimal racemization makes it particularly valuable in peptide synthesis applications .
Synthetic Chemistry Applications
In the field of organic synthesis, 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline functions as a versatile building block for creating complex molecules . Researchers utilize its reactivity to form various derivatives tailored for specific applications. Its role as a peptide condensing agent is particularly noteworthy, as it facilitates amide bond formation with minimal side reactions .
The compound has been specifically employed in:
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Regioselective quaternization of chitosan and its amphiphilic derivatives
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Preparation of amide-type S-MA derivative-modified QCM sensors
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Coupling reactions where controlled amide formation is required
Material Science Applications
The applications of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline extend to material science, where it contributes to the development of advanced materials including polymers and coatings . The compound's properties can enhance the durability and performance of these materials in industrial settings.
Analytical Chemistry
In analytical chemistry, 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline finds application in chromatographic methods for separating and identifying other chemical substances . Its stability and specific reactivity patterns contribute to reliable results in various analytical procedures.
Agricultural Chemistry
The compound also has applications in agricultural chemistry, particularly in the formulation of pesticides and herbicides . Its effectiveness in targeting specific pests makes it valuable for sustainable agricultural practices.
Biological Activity and Pharmacology
Receptor Interactions
Research has identified 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline as an irreversible membrane-bound receptor antagonist . This property makes it valuable for studying receptor mechanisms and developing potential therapeutic approaches.
Mechanism of Action
The compound's mechanism in biological systems involves irreversible binding to specific receptor types, which can disrupt normal signaling processes. This mode of action has made it useful as a pharmacological tool for investigating receptor function and potential drug development pathways.
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